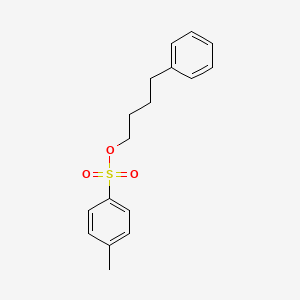

4-Phenylbutyl 4-methylbenzenesulfonate

Vue d'ensemble

Description

4-Phenylbutyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C17H20O3S. It is a sulfonate ester derived from 4-phenylbutanol and 4-methylbenzenesulfonic acid. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Phenylbutyl 4-methylbenzenesulfonate can be synthesized through the esterification of 4-phenylbutanol with 4-methylbenzenesulfonyl chloride. The reaction typically involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0°C) to room temperature (25°C) to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

4-Phenylbutyl 4-methylbenzenesulfonate (C₁₇H₂₀O₃S) is a sulfonate ester that undergoes diverse chemical transformations due to its reactive hydroxyl-protecting ester group and sulfonate functionalities. Key reactions include:

Esterification

The compound is synthesized via tosylation of alcohols using tosyl chloride (TsCl) in the presence of pyridine and 4-dimethylaminopyridine (DMAP) as a catalyst. This reaction typically occurs in dichloromethane at 0°C to room temperature, yielding the sulfonate ester with high purity .

Oxidation

Alcohols in related intermediates (e.g., 4-phenylbutanol) can be oxidized to ketones using potassium permanganate (KMnO₄) or to aldehydes using sodium periodate (NaIO₄) .

Reduction

Carbonyl groups in derivatives are reduced to alcohols using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . For example, NaBH₄ reduces ketones to secondary alcohols in methanol at 0°C to room temperature .

Common Reagents and Reaction Conditions

Reagents and conditions for key transformations are summarized below:

Tosylation Reaction

The esterification of alcohols with TsCl proceeds via a nucleophilic substitution mechanism:

This reaction is typically performed under anhydrous conditions to avoid hydrolysis of TsCl .

Reduction of Ketones

Reduction of carbonyl groups to alcohols follows a hydride transfer mechanism:

Purification is often achieved via column chromatography to isolate the alcohol product .

Comparative Analysis of Related Compounds

Research Findings and Experimental Data

-

Yield and Purity : Tosylation reactions yield up to 98% of the sulfonate ester when performed under optimized conditions (e.g., CH₂Cl₂, pyridine, DMAP) .

-

Stability : The sulfonate ester group provides enhanced stability compared to acetate or bromide analogs, allowing multi-step synthetic sequences .

-

Stereoselectivity : Asymmetric reductions (e.g., using NaBH₄) can yield enantiomerically enriched products, as demonstrated in the synthesis of (4S)-configured derivatives .

Applications De Recherche Scientifique

Synthetic Applications

One of the primary applications of 4-Phenylbutyl 4-methylbenzenesulfonate lies in its role as a reagent in organic synthesis. It is often utilized in the following contexts:

- Nucleophilic Substitution Reactions : The sulfonate group can serve as a good leaving group, facilitating nucleophilic substitution reactions. This property is exploited to synthesize various derivatives of phenylbutyl compounds, which are valuable in pharmaceuticals and agrochemicals.

- Preparation of Alcohols and Amines : The compound can be used to convert alcohols into more reactive sulfonate esters, which can subsequently be transformed into amines or other functional groups through nucleophilic attack.

- Synthesis of Complex Organic Molecules : It has been employed in multi-step synthetic routes to construct complex organic molecules, including those with potential biological activity .

Biological Applications

Research has indicated potential biological applications for this compound:

- Pharmaceutical Development : Due to its structural features, this compound may be involved in the synthesis of pharmaceutical agents targeting various diseases. The ability to modify the phenyl group allows for the tuning of biological activity.

- Investigating Mechanisms of Action : In vitro studies are being conducted to understand how derivatives of this compound interact with biological targets, potentially leading to new therapeutic agents .

Case Studies and Research Findings

Several case studies highlight the utility of this compound in research:

- Case Study on Synthesis Pathways : A study demonstrated the efficiency of using this sulfonate for synthesizing a series of substituted phenols, showcasing high yields and selectivity. The methodology involved nucleophilic substitution followed by hydrolysis, leading to the desired products with minimal side reactions .

- Pharmacokinetics Research : Another investigation focused on the pharmacokinetic properties of compounds derived from this sulfonate. By analyzing absorption, distribution, metabolism, and excretion (ADME) profiles, researchers aimed to assess their viability as drug candidates .

Mécanisme D'action

The mechanism of action of 4-Phenylbutyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate ester group is a good leaving group, which facilitates the substitution process. The compound can interact with various nucleophiles, leading to the formation of new chemical bonds and the release of the sulfonate group .

Comparaison Avec Des Composés Similaires

4-Phenylbutyl 4-methylbenzenesulfonate: Known for its high reactivity in nucleophilic substitution reactions.

4-Phenylbutyl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a methyl group, leading to different reactivity and applications.

4-Phenylbutyl 4-nitrobenzenesulfonate: Contains a nitro group, which affects its electronic properties and reactivity.

Uniqueness: this compound is unique due to its specific combination of a phenylbutyl group and a methylbenzenesulfonate group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in organic synthesis and material science applications .

Activité Biologique

4-Phenylbutyl 4-methylbenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonate group attached to a phenylbutyl moiety, which may influence its interaction with biological targets. The chemical formula is , and it exhibits properties characteristic of sulfonate esters, including good solubility in organic solvents.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The sulfonate group can interact with active sites of enzymes, potentially inhibiting their function.

- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit significant antimicrobial effects against various pathogens, possibly by disrupting cell membrane integrity or interfering with metabolic pathways.

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

A study investigated the antimicrobial properties of various sulfonate derivatives, including this compound. It was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has potential as an antimicrobial agent.

Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound could inhibit cell proliferation. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, suggesting it triggers programmed cell death pathways in cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study assessed the efficacy of sulfonates against common pathogens. This compound was part of a series evaluated for structure-activity relationships, revealing that modifications to the phenyl group significantly impacted antimicrobial potency.

- Cancer Cell Line Evaluation : In a study focusing on breast cancer therapies, researchers tested various sulfonate compounds for their ability to inhibit tumor growth in vitro. The results indicated that this compound showed promise as a lead compound for further development.

Propriétés

IUPAC Name |

4-phenylbutyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3S/c1-15-10-12-17(13-11-15)21(18,19)20-14-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,10-13H,5-6,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBFNOYVZDSVPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.